![molecular formula C13H11N5O2S2 B10868269 (2E)-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10868269.png)
(2E)-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE is a complex organic compound with a unique structure that includes pyrazine, thienyl, and acrylamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-pyrazinecarboxylic acid hydrazide with 2-thiophenecarboxaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyrazine and thienyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of hydrazine derivatives.
Scientific Research Applications
N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- N~5~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- 1-(2-(2-PYRAZINYLCARBONYL)CARBOHYDRAZONOYL)-2-NAPHTHYL 2-CHLOROBENZOATE
Uniqueness
N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE is unique due to its specific combination of pyrazine, thienyl, and acrylamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H11N5O2S2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-N-[(pyrazine-2-carbonylamino)carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H11N5O2S2/c19-11(4-3-9-2-1-7-22-9)16-13(21)18-17-12(20)10-8-14-5-6-15-10/h1-8H,(H,17,20)(H2,16,18,19,21)/b4-3+ |
InChI Key |
PHXPYUKYJJTHDQ-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC(=S)NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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